2,4-Dichloro-5,6-dimethylpyrimidine
Overview
Description
2,4-Dichloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and two methyl groups at the 5th and 6th positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
2,4-Dichloro-5,6-dimethylpyrimidine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides due to its ability to disrupt the nervous system of pests.
Safety and Hazards
The safety information for 2,4-Dichloro-5,6-dimethylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that halopyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This property allows the compound to undergo various chemical reactions, leading to the formation of different pyrimidine-based compounds .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological pathways, including nucleotide synthesis and metabolism .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 2.22, indicating its lipophilicity .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common synthetic route involves the chlorination of 5,6-dimethyluracil. The process typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5,6-dimethyluracil is treated with POCl3 and a base such as N,N-dimethylaniline. The mixture is heated to around 125°C for several hours to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dihydroxy-5,6-dimethylpyrimidine
Uniqueness
2,4-Dichloro-5,6-dimethylpyrimidine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it exhibits distinct substitution patterns and biological activities, making it valuable in various applications .
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIDUSEHNCLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287121 | |
Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-32-1 | |
Record name | 1780-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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